molecular formula C10H15N3 B13608422 4-methyl-5-(3-pyrrolidinylmethyl)Pyrimidine

4-methyl-5-(3-pyrrolidinylmethyl)Pyrimidine

Cat. No.: B13608422
M. Wt: 177.25 g/mol
InChI Key: SKOVSDLWICBVCX-UHFFFAOYSA-N
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Description

4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

The synthesis of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine substituent. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction between a pyrimidine derivative and a pyrrolidine derivative can be catalyzed by a base such as sodium hydroxide or ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can be compared with other similar compounds such as:

The uniqueness of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine lies in its combined structural features, which can lead to distinct biological activities and applications.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-methyl-5-(pyrrolidin-3-ylmethyl)pyrimidine

InChI

InChI=1S/C10H15N3/c1-8-10(6-12-7-13-8)4-9-2-3-11-5-9/h6-7,9,11H,2-5H2,1H3

InChI Key

SKOVSDLWICBVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CC2CCNC2

Origin of Product

United States

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